3-(2-chloro-6-fluorobenzyl)-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Overview
Description
3-(2-chloro-6-fluorobenzyl)-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrimido[2,1-f]purine core, substituted with a 2-chloro-6-fluorobenzyl group, a methyl group, and a 2-phenylethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloro-6-fluorobenzyl)-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrimido[2,1-f]purine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the 2-chloro-6-fluorobenzyl group: This step typically involves a nucleophilic substitution reaction using 2-chloro-6-fluorobenzyl chloride.
Addition of the methyl group: This can be done through alkylation reactions.
Attachment of the 2-phenylethyl group: This step involves another nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-chloro-6-fluorobenzyl)-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophilic substitution: N-bromosuccinimide (NBS) for free radical bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Used in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2-chloro-6-fluorobenzyl)-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting specific enzymes: This can lead to the disruption of metabolic pathways.
Binding to receptors: Modulating receptor activity and influencing cellular responses.
Interfering with DNA/RNA synthesis: Potentially leading to anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-fluorobenzyl chloride: Used as a precursor in the synthesis of the target compound.
2,4-Dichlorobenzyl chloride: Another benzyl chloride derivative with similar reactivity.
4-Fluorobenzyl chloride: A related compound with a fluorine substituent.
Uniqueness
3-(2-chloro-6-fluorobenzyl)-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is unique due to its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H23ClFN5O2 |
---|---|
Molecular Weight |
467.9 g/mol |
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H23ClFN5O2/c1-28-21-20(22(32)31(24(28)33)15-17-18(25)9-5-10-19(17)26)30-13-6-12-29(23(30)27-21)14-11-16-7-3-2-4-8-16/h2-5,7-10H,6,11-15H2,1H3 |
InChI Key |
ZWHIXZRBLPATNB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC3=C(C=CC=C3Cl)F)N4CCCN(C4=N2)CCC5=CC=CC=C5 |
Origin of Product |
United States |
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